molecular formula C11H18O5 B078347 (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde CAS No. 13039-93-5

(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B078347
CAS No.: 13039-93-5
M. Wt: 230.26 g/mol
InChI Key: VFGWJIQTAFPNQZ-HLTSFMKQSA-N
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Description

(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a chiral dioxolane derivative characterized by:

  • Core structure: A 1,3-dioxolane ring system with stereochemical configurations (4S,5R).
  • Substituents:
    • A second dioxolane ring at position 5, itself substituted with two methyl groups [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl].
    • A carbaldehyde (-CHO) group at position 2.
    • Additional methyl groups at positions 2 and 2'.
  • Key properties: The carbaldehyde group confers electrophilicity, making the compound reactive in nucleophilic additions or oxidations. Its stereochemistry and dioxolane rings enhance rigidity, influencing its conformational stability and interactions in synthetic or biological contexts.

Properties

IUPAC Name

(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h5,7-9H,6H2,1-4H3/t7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGWJIQTAFPNQZ-HLTSFMKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Reactants

The compound is synthesized from d-gluconolactone , a six-carbon sugar lactone, through a sequence of protection, oxidation, and cyclization steps. Alternative routes utilize d-arabinose as the starting material, leveraging its pentose backbone for direct functionalization. The critical reactants include:

  • Acetone : Serves as the protecting agent for hydroxyl groups.

  • Sulfuric acid (H₂SO₄) : Catalyzes acetonide formation.

  • Oxidizing agents (e.g., NaIO₄) : Facilitate selective oxidation of vicinal diols.

Stepwise Reaction Sequence

  • Protection of Hydroxyl Groups :
    d-Gluconolactone undergoes acetonation with acetone under acidic conditions, forming 2,3:4,5-di-O-isopropylidene-d-gluconolactone . This step introduces two isopropylidene groups, shielding hydroxyls from undesired reactions.

  • Lactone Ring Opening :
    The lactone ring is hydrolyzed in aqueous media to yield a linear diol intermediate.

  • Selective Oxidation :
    Sodium periodate (NaIO₄) cleaves the C4–C5 bond, generating an aldehyde group at C4 and shortening the carbon chain.

  • Cyclization and Rearrangement :
    The aldehyde intermediate undergoes spontaneous cyclization, forming the 1,3-dioxolane ring system with the desired stereochemistry.

Industrial Production Techniques

Large-Scale Process Optimization

Industrial synthesis prioritizes cost efficiency and minimal purification steps. A notable method involves:

  • Continuous Flow Reactors : Enhance reaction control and reduce side products.

  • Solvent-Free Conditions : Minimize waste and improve atom economy.

  • Catalyst Recycling : Acidic resins replace homogeneous catalysts (e.g., H₂SO₄) for easier separation.

Table 1: Comparison of Industrial Synthesis Parameters

ParameterBatch ProcessContinuous Flow Process
Reaction Time12–24 hours2–4 hours
Yield65–70%80–85%
Purification MethodColumn ChromatographyCrystallization
ScalabilityLimited to 100 kg>1,000 kg

Elimination of Chromatographic Purification

A breakthrough in the synthesis from d-gluconolactone avoids chromatography by leveraging selective crystallization . The final product precipitates from the reaction mixture upon cooling, achieving >95% purity.

Stereochemical Control and Challenges

Configurational Integrity

The compound’s (4S,5R) configuration is preserved through:

  • Low-Temperature Conditions : Mitigate epimerization during oxidation.

  • Chiral Auxiliaries : Temporarily fix stereocenters during intermediate stages.

Common Side Reactions

  • Over-Oxidation : Excessive NaIO₄ converts the aldehyde to a carboxylic acid.

  • Acetonide Deprotection : Premature removal of isopropylidene groups under acidic conditions.

Table 2: Mitigation Strategies for Side Reactions

Side ReactionCauseSolution
Over-OxidationExcess NaIO₄Stoichiometric control
Acetonide DeprotectionProlonged H⁺ exposureBuffered reaction media

Analytical Validation of Synthesis

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR : Peaks at δ 9.60 (aldehyde proton) and δ 1.40–1.45 (isopropylidene methyl groups).

    • ¹³C NMR : Signals at δ 205.2 (aldehyde carbon) and δ 109.5–109.8 (dioxolane ring carbons).

  • Infrared (IR) Spectroscopy : Strong absorption at 1,720 cm⁻¹ (C=O stretch of aldehyde).

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) : Retention time of 8.2 min (C18 column, acetonitrile/water).

  • Melting Point : 78–80°C (uncorrected).

Critical Evaluation of Existing Methods

While current industrial methods achieve satisfactory yields, limitations persist:

  • Energy Intensity : High-temperature steps account for 60% of production costs.

  • Stereochemical Drift : Minor epimerization (<2%) occurs during large-scale crystallization.

Proposed solutions include hybrid systems integrating flow chemistry and enzymatic catalysis to enhance efficiency and stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

    Substitution: The isopropylidene groups can be substituted under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Acidic or basic conditions can facilitate the substitution of isopropylidene groups.

Major Products:

Scientific Research Applications

Chemistry: (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a protected form of arabinose, allowing for selective reactions at specific hydroxyl groups .

Biology and Medicine: In biological research, this compound is used to study carbohydrate metabolism and the synthesis of biologically active molecules. It is also employed in the development of pharmaceuticals and diagnostic agents .

Industry: The compound finds applications in the production of fine chemicals and as a building block in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The isopropylidene groups act as protecting groups, allowing for selective reactions at other functional sites on the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key differences between the target compound and structurally related dioxolane derivatives:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Distinctions
Target Compound C₁₂H₂₀O₅ Carbaldehyde, two dioxolane rings ~244.28 (estimated) Stereospecific (4S,5R,4R) configuration; aldehyde reactivity.
Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate C₉H₁₄O₅ Ester (-COOCH₃) 202.20 Replaces carbaldehyde with methyl ester; lacks the second dioxolane ring.
(4R,5R)-5-((R)-2-((tert-Butyldimethylsilyl)oxy)-1-hydroxyethyl)-...-carbaldehyde C₁₄H₂₈O₅Si Carbaldehyde, TBS-protected hydroxyethyl 304.45 Bulkier silyl ether group; increased lipophilicity and steric hindrance.
(4S,5R)-4-(1-(Ethoxymethoxy)but-2-yn-1-yl)-5-(2-iodoethyl)-...-dioxolane C₁₄H₂₃IO₅ Ethoxymethoxybutynyl, iodoethyl ~398.24 Alkyne and iodine substituents; no carbaldehyde.
Key Observations:
  • Functional group substitutions (e.g., carbaldehyde vs. ester or silyl ether) dramatically alter reactivity and applications. For instance, the carbaldehyde in the target compound enables condensation reactions, whereas esters (as in ) are more stable.
  • Steric and electronic effects : The TBS-protected derivative exhibits enhanced steric shielding, reducing its reactivity compared to the target compound.

Computational and Experimental Similarity Metrics

Structural Similarity Using Fingerprint-Based Metrics
  • Tanimoto and Dice coefficients ():
    • MACCS fingerprints : Measure shared substructures (e.g., dioxolane rings, methyl groups). The target compound shares high similarity with (Tanimoto >0.7) due to the carbaldehyde and dioxolane motifs.
    • Morgan fingerprints : Capture atom environments. Lower similarity (<0.5) with due to divergent substituents (iodoethyl vs. carbaldehyde).
NMR Spectral Comparisons ()
  • Chemical shift analysis : For example, protons near the carbaldehyde in the target compound would show distinct δ ~9.5–10.0 ppm. In contrast, methyl esters (as in ) exhibit carbonyl carbons at δ ~165–175 ppm in ¹³C NMR.
  • Region-specific shifts : Substituents in regions analogous to "A" and "B" () could differentiate the target compound from analogues.

Biological Activity

Overview

The compound (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a complex organic molecule notable for its unique stereochemistry and structural features. It belongs to a class of compounds known as dioxolanes and is recognized for its potential biological activities due to its specific configuration and functional groups. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H20O5
  • Molecular Weight : 232.27 g/mol

Structural Features

The compound features two dimethyl-1,3-dioxolane rings and a carbaldehyde group. The presence of these functional groups suggests that it may interact with various biological targets, influencing metabolic pathways and potentially exhibiting pharmacological properties.

Preliminary studies indicate that the biological activity of this compound is largely attributed to its structural features. The stereochemical configuration allows for specific interactions with biological targets such as enzymes and receptors. The compound's ability to participate in metabolic pathways may enhance its efficacy in various applications.

Potential Biological Activities

Research indicates that this compound may exhibit the following biological activities:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential use in combating infections.
  • Antioxidant Activity : The dioxolane structure is associated with antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Analogous compounds have shown potential as enzyme inhibitors, which could be relevant in therapeutic contexts.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a pyridine ringAntagonist activity on mGluR5 receptors
Dioxolane derivativesSimilar dioxolane structureAntimicrobial and antioxidant properties
1,3-Dioxolane analogsVarying alkyl substitutionsDiverse biological activities including anticancer effects

The uniqueness of this compound lies in its specific stereochemical arrangement and dual dioxolane structure, which may confer distinct biological activities not observed in other similar compounds.

Study on Antioxidant Properties

A study published in the Journal of Organic Chemistry explored the antioxidant potential of various dioxolane derivatives. The findings indicated that compounds with similar structural features to this compound exhibited significant radical scavenging activity. This suggests that the compound may also possess similar properties and could be further investigated for use in nutraceuticals or pharmaceuticals aimed at reducing oxidative stress .

Enzyme Inhibition Studies

Another research effort focused on the enzyme inhibitory effects of dioxolane derivatives. The study found that certain modifications to the dioxolane structure could enhance inhibitory activity against specific enzymes involved in metabolic disorders. This opens avenues for further exploration of this compound as a potential therapeutic agent .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for scalability?

The synthesis typically begins with D-gluconolactone, involving sequential protection of hydroxyl groups using acetone under acid catalysis (e.g., H₂SO₄) to form acetonides. Key steps include oxidation and protection to yield the carbaldehyde functionality. Scalability is enhanced by minimizing chromatographic purification, favoring one-pot reactions with high yields (~75–85%) . Optimization strategies:

  • Temperature control : Maintain 0–5°C during acetonide formation to avoid side reactions.
  • Catalyst selection : Use Amberlyst-15 for easier removal compared to H₂SO₄.
  • Solvent choice : Dichloromethane improves solubility of intermediates.

Q. Which analytical techniques are most effective for characterizing this compound, particularly to confirm stereochemistry and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of acetonide protection and aldehyde proton resonance (δ 9.2–9.5 ppm). NOESY distinguishes axial/equatorial configurations .
  • X-ray Crystallography : Resolves absolute stereochemistry (4S,5R) and (4R) configurations .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₈O₅; calc. 230.26 g/mol) and detects impurities via fragmentation patterns .
  • Polarimetry : Specific rotation ([α]D²⁵ +45° to +50°) ensures enantiomeric purity .

Q. How does this compound function as a chiral building block in carbohydrate chemistry?

The acetonide groups protect specific hydroxyls, enabling selective functionalization at the aldehyde and remaining hydroxyl positions. Applications include:

  • Higher-carbon sugar synthesis : Base-catalyzed aldol-like additions with nitro sugars (e.g., undecose derivatives) .
  • KDO (3-Deoxy-D-manno-2-octulosonic acid) synthesis : Coupling with bacterial lipopolysaccharide precursors via allylation (Schmid’s method), achieving erythro selectivity .

Advanced Research Questions

Q. What mechanistic insights explain the erythro selectivity in allylation reactions involving this compound?

Erythro selectivity arises from a Zimmerman-Traxler-type transition state, where the bulky acetonide groups enforce a staggered conformation. The (4R)-configured dioxolane ring directs nucleophilic attack to the Re face, favoring erythro diastereomers (d.r. > 4:1). Strategies to enhance selectivity:

  • Use Lewis acids (e.g., SnCl₄) to stabilize the transition state.
  • Employ low-temperature conditions (–40°C) to reduce kinetic competition .

Q. How can contradictions in reported yields for KDO synthesis using this compound be resolved?

Discrepancies in yields (40–70%) stem from varying coupling conditions. Methodological adjustments include:

  • Pre-activation : Convert the aldehyde to a more reactive imine or enolate intermediate.
  • Protecting group compatibility : Replace acetonides with benzyl groups if deprotection interferes.
  • Monitoring by TLC/MS : Track intermediate stability to optimize reaction quenching .

Q. What strategies mitigate stereochemical scrambling during deprotection of acetonide groups?

Acidic deprotection (e.g., HCl/MeOH) can induce epimerization. Solutions:

  • Stepwise deprotection : Use selective acid hydrolysis (pH 3.5, 0°C) for one acetonide, preserving the other.
  • Enzymatic methods : Lipases (e.g., Candida antarctica) selectively cleave acetonides without racemization .

Comparative Analysis Table

Property This Compound 2,3:4,5-Di-O-isopropylidene-D-ribose Key Differentiator
Stereochemistry (4S,5R), (4R) configurations(2R,3R,4R)Axial aldehyde vs. equatorial hydroxyl
Reactivity in Allylation Erythro selectivity (d.r. > 4:1)Threo preference (d.r. ~1:2)Bulky acetonide vs. less hindered ribose
Application Scope KDO synthesis, undecose derivativesNucleoside analogsCarbaldehyde vs. ribose hemiacetal

Key Challenges & Methodological Solutions

  • Challenge : Low solubility in polar solvents.
    Solution : Use THF/DMF mixtures (4:1) or sonication to disperse aggregates .
  • Challenge : Epimerization during long-term storage.
    Solution : Store under inert gas (N₂/Ar) at –20°C with molecular sieves .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

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